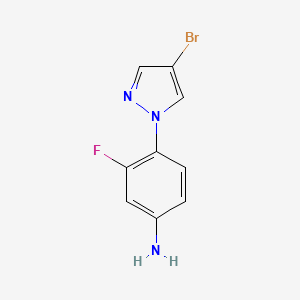

4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline

Description

4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline is a halogenated aromatic amine characterized by a pyrazole ring substituted with bromine at the 4-position and a fluorine atom at the 3-position of the aniline moiety. Its molecular formula is C₉H₆BrFN₃, with a molecular weight of 275.07 g/mol (exact mass: 274.97) . The compound’s structure combines the electron-withdrawing effects of fluorine and the steric/electronic influence of bromine, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom increases lipophilicity and metabolic stability, traits critical for drug candidates .

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFDVCJPXMUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline moiety, to form corresponding quinones or reduced amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazoles.

Oxidation Products: Quinones or nitroso derivatives.

Reduction Products: Reduced aniline derivatives.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding and electrophilic substitution rates compared to chlorine .

- Fluorine Impact: The 3-fluoro substituent in the aniline ring increases lipophilicity (logP ~2.1) compared to non-fluorinated analogs (logP ~1.5), improving membrane permeability .

Structural Analogs with Modified Backbones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications | References |

|---|---|---|---|---|---|

| 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline | C₁₀H₁₀BrN₃ | 252.11 | Bromopyrazole linked via methylene to aniline; increased flexibility | Antibacterial agent development | |

| 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline | C₁₀H₁₀FN₃ | 191.21 | Methyl group on pyrazole enhances steric shielding; F improves bioavailability | Kinase inhibitor scaffolds | |

| 1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol | C₉H₁₀BrFNO | 246.09 | Aliphatic backbone with Br and F; polar hydroxyl group | Anticancer prodrug synthesis |

Key Observations :

- Backbone Flexibility : Compounds like 3-((4-bromo-1H-pyrazol-1-yl)methyl)aniline exhibit greater conformational flexibility, enabling interactions with deeper protein pockets .

- Methyl Substituents : The methyl group in 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline reduces metabolic degradation by cytochrome P450 enzymes .

Reactivity and Stability Comparisons

- Suzuki Coupling : The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, unlike chlorine analogs requiring harsher conditions .

- Acid Stability: Fluorine’s electron-withdrawing effect stabilizes the aniline moiety against protonation (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs) .

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 252.08 g/mol. The unique structural features include a pyrazole ring and substituents of bromine and fluorine, which significantly influence its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Anti-cancer Activity : It has shown efficacy in inhibiting cancer cell proliferation in various in vitro studies, suggesting it may serve as a scaffold for developing anti-cancer drugs.

- Enzyme Interaction : The compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding, indicating its potential role in drug design .

The biological activity of this compound is primarily mediated through:

- Binding Interactions : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with specific biological targets, such as enzymes and receptors.

- Modulation of Enzyme Activity : It can bind to active sites on enzymes, influencing their activity and subsequently affecting various biological pathways .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Cancer Cell Studies : A study reported that this compound inhibited the growth of specific cancer cell lines, demonstrating an IC50 value indicative of its potency against tumor growth .

- Enzyme Inhibition Assays : In assays designed to evaluate enzyme inhibition, the compound showed significant binding affinity to target enzymes involved in cellular signaling pathways, highlighting its potential as a therapeutic agent .

Data Tables

| Mechanism of Action | Details |

|---|---|

| Binding interactions | Forms hydrogen bonds with target molecules |

| Enzyme modulation | Inhibits or activates enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.